molecular formula C11H15NO2 B2751054 5-(Sec-butyl)-2-hydroxybenzenecarbaldehyde oxime CAS No. 87202-36-6

5-(Sec-butyl)-2-hydroxybenzenecarbaldehyde oxime

Cat. No. B2751054
CAS RN: 87202-36-6
M. Wt: 193.246
InChI Key: QQJYDMQRLRLPKP-KPKJPENVSA-N
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Description

“5-(Sec-butyl)-2-hydroxybenzenecarbaldehyde oxime” is a complex organic compound. The “sec-butyl” or “secondary butyl” part refers to the butyl group (a four-carbon alkyl radical or substituent group) attached to the second carbon atom . The “2-hydroxybenzenecarbaldehyde” part suggests the presence of a hydroxy group and a carbaldehyde group on a benzene ring . The “oxime” part indicates the presence of a C=N-OH group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzene ring provides a planar, aromatic core. The sec-butyl group is a branched alkyl group, which could introduce steric hindrance . The hydroxy and carbaldehyde groups are polar, which could lead to hydrogen bonding and other intermolecular interactions . The oxime group contains a carbon-nitrogen double bond, which could have implications for the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the oxime group could undergo reactions such as reduction to the amine or dehydration to the nitrile . The sec-butyl group, being an alkyl group, might undergo reactions such as free radical halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make the compound soluble in polar solvents . The compound’s boiling and melting points would depend on factors such as the size and shape of the molecule and the types of intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound is not readily apparent from its structure alone and would likely depend on the specific context in which it is used .

Future Directions

The future directions for research on this compound could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and assessing its potential applications . Further studies could also investigate its safety and environmental impact .

properties

IUPAC Name

4-butan-2-yl-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8(2)9-4-5-11(13)10(6-9)7-12-14/h4-8,13-14H,3H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYDMQRLRLPKP-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC(=C(C=C1)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol

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